N-[2-(2-Amino-1,3-thiazol-4-yl)ethyl]-2,2,2-trifluoroacetamide
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Overview
Description
N-[2-(2-Amino-1,3-thiazol-4-yl)ethyl]-2,2,2-trifluoroacetamide is a compound that features a thiazole ring, which is a five-membered heterocyclic ring containing both sulfur and nitrogen atoms. This compound is of interest due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-Amino-1,3-thiazol-4-yl)ethyl]-2,2,2-trifluoroacetamide typically involves the reaction of 2-amino-1,3-thiazole with ethyl 2,2,2-trifluoroacetate under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, which are crucial for the efficient production of high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-Amino-1,3-thiazol-4-yl)ethyl]-2,2,2-trifluoroacetamide undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiazolidines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly employed
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted thiazole derivatives .
Scientific Research Applications
N-[2-(2-Amino-1,3-thiazol-4-yl)ethyl]-2,2,2-trifluoroacetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential antimicrobial, antifungal, and antiviral activities.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory, analgesic, and anticancer agent.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions .
Mechanism of Action
The mechanism of action of N-[2-(2-Amino-1,3-thiazol-4-yl)ethyl]-2,2,2-trifluoroacetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, altering their activity.
Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.
Ritonavir: An antiretroviral drug containing a thiazole ring.
Abafungin: An antifungal drug with a thiazole ring
Uniqueness
N-[2-(2-Amino-1,3-thiazol-4-yl)ethyl]-2,2,2-trifluoroacetamide is unique due to the presence of the trifluoroacetamide group, which imparts distinct chemical properties and biological activities compared to other thiazole derivatives .
Properties
Molecular Formula |
C7H8F3N3OS |
---|---|
Molecular Weight |
239.22 g/mol |
IUPAC Name |
N-[2-(2-amino-1,3-thiazol-4-yl)ethyl]-2,2,2-trifluoroacetamide |
InChI |
InChI=1S/C7H8F3N3OS/c8-7(9,10)5(14)12-2-1-4-3-15-6(11)13-4/h3H,1-2H2,(H2,11,13)(H,12,14) |
InChI Key |
HEGSHYJNXFCTAF-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=C(S1)N)CCNC(=O)C(F)(F)F |
Origin of Product |
United States |
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